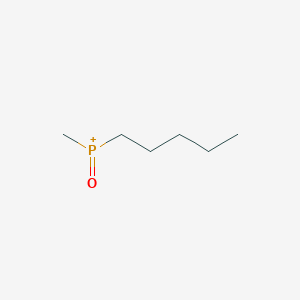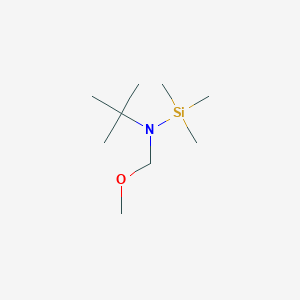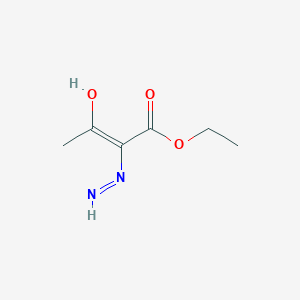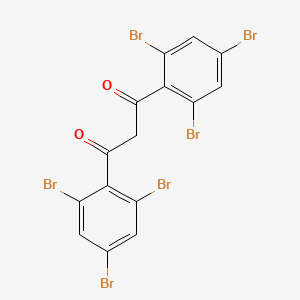![molecular formula C18H21NO3Te B14317443 Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate CAS No. 112476-17-2](/img/structure/B14317443.png)
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate is an organic compound that features a unique combination of phenoxy, phenyltellanyl, and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-phenoxypropylamine with phenyltellanyl chloride to form the intermediate 3-phenoxy-2-(phenyltellanyl)propylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The phenoxy and phenyltellanyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the carbamate group can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The phenoxy and phenyltellanyl groups can interact with enzymes and receptors, modulating their activity. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl [3-phenoxy-2-(phenylsulfanyl)propyl]carbamate: Similar structure but with a sulfanyl group instead of a tellanyl group.
Ethyl [3-phenoxy-2-(phenylselanyl)propyl]carbamate: Contains a selanyl group instead of a tellanyl group.
Uniqueness
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. The tellurium atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
112476-17-2 |
|---|---|
Molekularformel |
C18H21NO3Te |
Molekulargewicht |
427.0 g/mol |
IUPAC-Name |
ethyl N-(3-phenoxy-2-phenyltellanylpropyl)carbamate |
InChI |
InChI=1S/C18H21NO3Te/c1-2-21-18(20)19-13-17(23-16-11-7-4-8-12-16)14-22-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20) |
InChI-Schlüssel |
GTNQWZNZBMCHIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC(COC1=CC=CC=C1)[Te]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)


![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)



![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)


![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
phosphanium bromide](/img/structure/B14317438.png)
